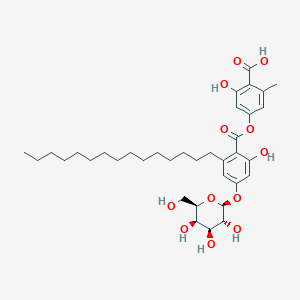
水抑素A
描述
水抑素 A 是一种真菌代谢产物,从真菌种孢子丝菌属 FN611 中分离得到。 它因其对金黄色葡萄球菌中烯酰-酰基载体蛋白还原酶 (FabI) 的强抑制效果而备受关注,使其成为抗菌药物开发的有希望的候选药物 .
科学研究应用
水抑素 A 在科学研究中有广泛的应用:
化学: 它被用作模型化合物来研究烯酰-酰基载体蛋白还原酶的抑制,为开发新的抗菌剂提供见解。
生物学: 水抑素 A 被研究用于其对细菌生长和活力的影响,特别是针对耐甲氧西林金黄色葡萄球菌 (MRSA) 和肺炎链球菌.
作用机制
水抑素 A 通过抑制细菌中的烯酰-酰基载体蛋白还原酶 (FabI) 来发挥其作用。这种酶对于细菌脂肪酸合成至关重要,而脂肪酸合成对于生产含脂质的成分(包括细胞膜)至关重要。 通过抑制 FabI,水抑素 A 扰乱了脂肪酸合成,导致细菌生长抑制和细胞死亡 .
生化分析
Biochemical Properties
Aquastatin A plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It inhibits enoyl-acyl carrier protein reductase (FabI) of Staphylococcus aureus with an IC50 of 3.2 μM . Additionally, Aquastatin A inhibits Na+/K±ATPase and H+/K±ATPase with IC50 values of 7.1 μM and 6.2 μM, respectively . It also inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 0.19 μM . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
Aquastatin A exerts significant effects on various types of cells and cellular processes. It inhibits the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations of 16-32 μg/ml . The compound also affects cell signaling pathways by inhibiting enoyl-acyl carrier protein reductase, which is essential for bacterial fatty acid synthesis . This inhibition disrupts bacterial cell membrane synthesis, leading to cell death.
Molecular Mechanism
The molecular mechanism of Aquastatin A involves its binding interactions with biomolecules and enzyme inhibition. Aquastatin A binds to the active site of enoyl-acyl carrier protein reductase, preventing the reduction of enoyl-ACP to acyl-ACP, a critical step in fatty acid synthesis . The compound’s inhibition of Na+/K±ATPase and H+/K±ATPase disrupts ion gradients across cell membranes, affecting cellular homeostasis . Additionally, Aquastatin A’s inhibition of protein tyrosine phosphatase 1B modulates insulin signaling pathways, highlighting its potential in treating metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aquastatin A have been observed to change over time. The compound remains stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that Aquastatin A maintains its antibacterial activity against Staphylococcus aureus and MRSA, with no significant degradation observed . These findings suggest that Aquastatin A is a stable and effective compound for long-term use in biochemical research.
Dosage Effects in Animal Models
The effects of Aquastatin A vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, Aquastatin A may exhibit toxic effects, including disruption of cellular ion gradients and potential cytotoxicity . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Aquastatin A is involved in several metabolic pathways, primarily targeting enzymes involved in fatty acid synthesis and ion transport. It inhibits enoyl-acyl carrier protein reductase, a key enzyme in the bacterial fatty acid synthesis pathway . Additionally, Aquastatin A’s inhibition of Na+/K±ATPase and H+/K±ATPase affects ion transport and cellular energy metabolism . These interactions highlight the compound’s potential in modulating metabolic flux and metabolite levels.
Transport and Distribution
Aquastatin A is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s inhibition of Na+/K±ATPase and H+/K±ATPase suggests that it may be actively transported across cell membranes . Additionally, Aquastatin A’s interactions with enoyl-acyl carrier protein reductase indicate its potential to accumulate in bacterial cells, leading to targeted antibacterial effects .
Subcellular Localization
The subcellular localization of Aquastatin A is primarily within the cytoplasm, where it interacts with its target enzymes and proteins. The compound’s inhibition of enoyl-acyl carrier protein reductase occurs in the bacterial cytoplasm, disrupting fatty acid synthesis . Additionally, Aquastatin A’s inhibition of Na+/K±ATPase and H+/K±ATPase suggests its localization at the cell membrane, where it modulates ion transport and cellular homeostasis . These findings highlight the compound’s specific targeting of subcellular compartments to exert its biochemical effects.
准备方法
水抑素 A 通常从真菌种孢子丝菌属 FN611 中分离得到。分离过程包括培养真菌,然后使用色谱技术进行提取和纯化。 水抑素 A 的结构通过质谱 (MS) 和核磁共振 (NMR) 光谱确定 .
化学反应分析
水抑素 A 会经历各种化学反应,包括:
氧化: 水抑素 A 在特定条件下可以被氧化形成氧化衍生物。
还原: 它也可以发生还原反应,导致该化合物形成还原形式。
取代: 水抑素 A 可以参与取代反应,其中其结构中的官能团被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
水抑素 A 在对烯酰-酰基载体蛋白还原酶的强抑制效果方面是独一无二的。类似的化合物包括:
三氯生: 另一种烯酰-酰基载体蛋白还原酶的抑制剂,但具有不同的结构和效力。
异烟肼: 一种靶向脂肪酸合成途径中不同酶的抗菌剂。
属性
IUPAC Name |
2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQGKQJWHLLQLF-DIARTVEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934850 | |
| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153821-50-2 | |
| Record name | Aquastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


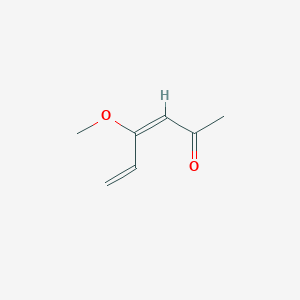
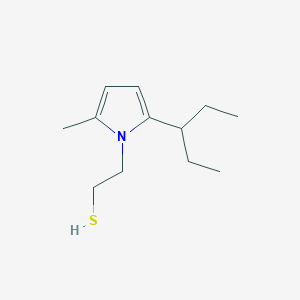

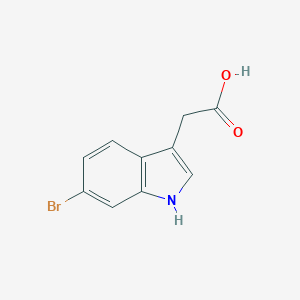
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

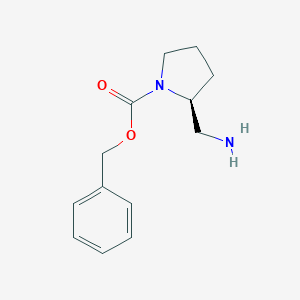


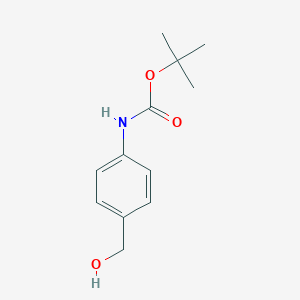
![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)



